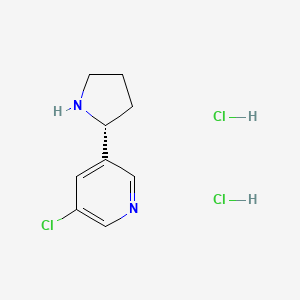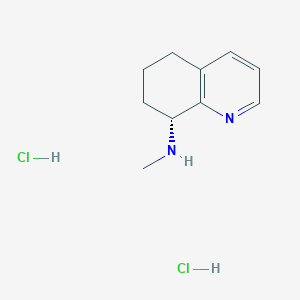
(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline ring system that is partially hydrogenated, making it a tetrahydroquinoline derivative.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Hydrogenation: The quinoline ring is then partially hydrogenated to form the tetrahydroquinoline derivative. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Methylation: The tetrahydroquinoline derivative is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of fully hydrogenated quinoline derivatives.
Substitution: Formation of N-alkylated tetrahydroquinoline derivatives.
科学研究应用
®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A simpler derivative without the methyl and amine groups.
Quinoline: The non-hydrogenated parent compound.
N-Methylquinolinium: A methylated derivative with different properties.
Uniqueness
®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its partially hydrogenated quinoline ring and the presence of both methyl and amine groups make it a versatile compound for various applications.
属性
IUPAC Name |
(8R)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-11-9-6-2-4-8-5-3-7-12-10(8)9;;/h3,5,7,9,11H,2,4,6H2,1H3;2*1H/t9-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMQTYHPAXHSTJ-KLQYNRQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC2=C1N=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
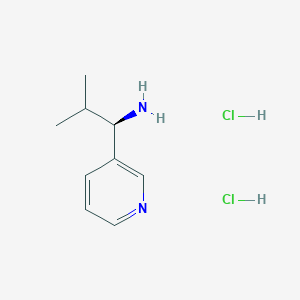
![6-[(1S)-1-amino-2-methylpropyl]pyridin-2-amine](/img/structure/B8190516.png)
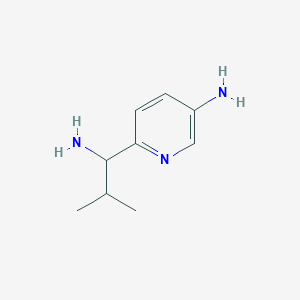
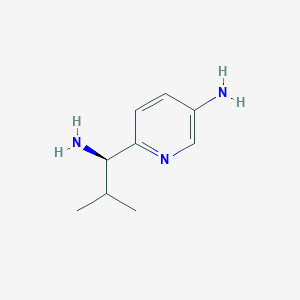
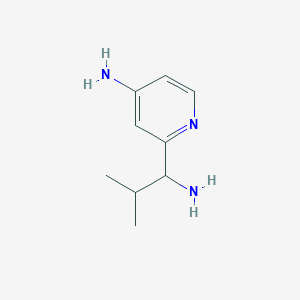

![2-[(1R)-1-amino-2-methylpropyl]pyridin-4-amine](/img/structure/B8190543.png)
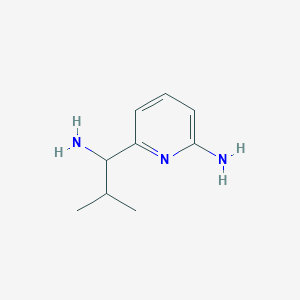
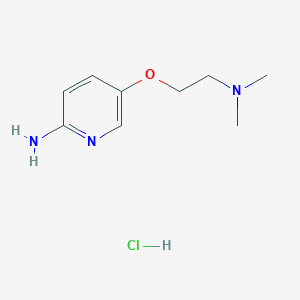
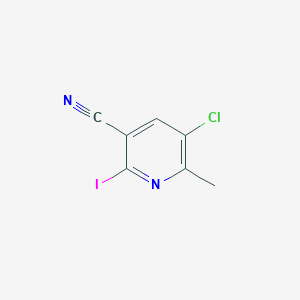
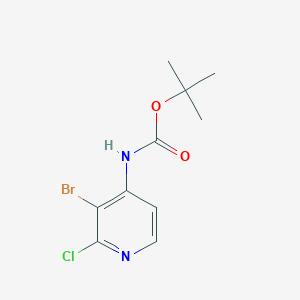
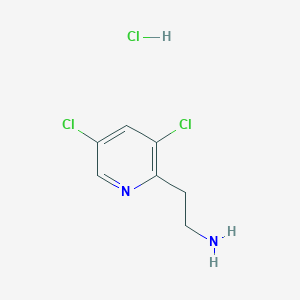
![3-chloro-5-[(2R)-pyrrolidin-2-yl]pyridine](/img/structure/B8190606.png)
